molecular formula C19H20FN5OS B2389813 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705435-61-5

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2389813
CAS RN: 1705435-61-5
M. Wt: 385.46
InChI Key: RXLZJBRSIZJMNZ-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been described in the literature . One method involves a Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various techniques. For example, the InChI code and SMILES string can provide information about the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using various techniques. For example, the melting point, molecular weight, and solubility can be measured .

Scientific Research Applications

Antiviral and Antitumoral Activities

Compounds with structural similarities, particularly those incorporating triazolo and pyrimidinyl groups, have been synthesized and evaluated for their antiviral and antitumoral activities. The structural variations, particularly on the phenyl moiety, allowed tuning of the biological properties towards either antiviral or antitumoral activity. The mode-of-action studies indicated that the antitumoral activity of these compounds was due to the inhibition of tubulin polymerization (Parameshwara Chary Jilloju et al., 2021).

Catalysis and Synthesis

Research into iridium(I) complexes with functionalized PTA derivatives highlights the use of such compounds in catalytic hydrogenations. These studies suggest potential applications in synthesizing complex molecules, showcasing the versatility of compounds with triazolo and related moieties in catalytic processes (Antonella Guerriero et al., 2011).

Antimicrobial Evaluation

Novel derivatives, such as bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazines, have been synthesized and tested for their in vitro activity against various bacterial and fungal strains. Certain compounds showed high activity against organisms such as Escherichia coli and Candida albicans, suggesting potential applications in developing new antimicrobial agents (C. S. Reddy et al., 2011).

Anticonvulsant Agents

Compounds incorporating triazinyl and isoxazolyl groups have been evaluated as sodium channel blockers and anticonvulsant agents. The research highlighted the synthesis of novel compounds demonstrating significant anticonvulsant activities, underscoring the potential of structurally related compounds in the development of new treatments for epilepsy (S. Malik & S. Khan, 2014).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its biological target . Some compounds in this class have been found to inhibit certain enzymes, which can lead to their biological effects .

Safety and Hazards

The safety and hazards of [1,2,4]triazolo[1,5-a]pyrimidines depend on the specific compound. Information on safety and hazards can often be found in the material safety data sheet (MSDS) for the compound .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines are a promising class of compounds with diverse biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in medicine and agriculture .

properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-12-11-13(2)25-19(21-12)22-17(23-25)18(26)24-8-7-16(27-10-9-24)14-5-3-4-6-15(14)20/h3-6,11,16H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLZJBRSIZJMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CC=C4F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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